3-(Methylthio)-1,2-propanediol
Overview
Description
3-(Methylthio)-1,2-propanediol (MMP) is a sulfur-containing compound that is commonly found in various foods, such as soy sauce, cheese, and fermented vegetables. MMP has gained attention in recent years due to its potential health benefits and scientific research applications.
Scientific Research Applications
Biotechnological Production
Downstream Processing in Microbial Production : 1,3-Propanediol, closely related to 3-(Methylthio)-1,2-propanediol, has significant applications and can be biologically produced. The review by Xiu and Zeng (2008) discusses the current methods studied for the recovery and purification of biologically produced diols, including 1,3-propanediol, with an emphasis on yield, purity, and energy consumption.
Genetic Engineering for Enhanced Production : The biosynthesis of 1,3-Propanediol, a chemical with applications in cosmetics, foods, lubricants, and medicines, can be improved through genetic engineering. Research by Yang et al. (2018) focuses on developing new strains with higher yield and overcoming production barriers.
Metabolic Engineering in Escherichia coli : Altaras and Cameron (1999) report the production of 1,2-Propanediol, a major commodity chemical, from glucose in Escherichia coli, highlighting the potential for renewable resource-based production.
Construction of Stress-Induced Metabolic Pathway : Research by Liang et al. (2010) engineered a stress-induced metabolic pathway in Escherichia coli for direct production of 1,3-propanediol from glucose, offering a potentially cost-effective production method.
Chemical Synthesis and Catalysis
Regioselective Monoacetylation in Synthesis : The study by Pawar and Yadav (2015) on the kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propanediols, an important intermediate in pharmaceutical compounds, demonstrates the application in chemical synthesis.
Microbial Production for Synthetic Reactions : Saxena et al. (2009) review various strategies for microbial production of 1,3-propanediol, which is used in polymer and cosmetic industries, highlighting the importance of genetic and metabolic engineering for improved yields.
Catalytic Hydrogenolysis of Glycerol : The study by Wang et al. (2015) focuses on the catalytic hydrogenolysis of glycerol to propanediols, including 1,2-Propanediol, a promising synthesis route for producing propanediols from renewable resources.
Alternative Production Route via Hydrogenation : Zheng et al. (2017) investigate an alternative route for 1,3-propanediol production through vapor-phase catalytic hydrogenation, revealing a potential method for efficient synthesis.
Metabolic Engineering for Bioproduction : Nakamura and Whited (2003) demonstrate the use of metabolic engineering to develop a strain that utilizes D-glucose for the production of 1,3-propanediol, offering potential for sustainable chemical production.
Synthesis of Optically Pure Derivatives : The synthesis of optically pure (S)-3-phenylthio-1,2-propanediol by Fujisawa et al. (1985) illustrates its application as a precursor for secondary alcohols, important in pharmaceutical synthesis.
Microbial Formation and Production : Bennett and San (2001) review the metabolic pathways and engineering of 1,2-propanediol formation in microbes, highlighting its potential in microbial production for industrial use.
Debottlenecking Metabolic Pathways : Celińska (2010) reviews strategies in metabolic engineering for 1,3-propanediol production, aiming for efficient and cost-effective production from renewable resources.
Electrochemical Behavior Analysis : The study on the electrochemical behavior of 1,2-propanediol by Horányi and Torkos (1981) provides insights into its oxidation and reduction processes, relevant for electrochemical applications.
Microbial Engineering for Production : Niu et al. (2018) demonstrate the engineering of E. coli for the de novo biosynthesis of 1,2-propanediol, a method for producing this industrial chemical from biological sources.
properties
IUPAC Name |
3-methylsulfanylpropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIHXPKPLPKPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945205 | |
Record name | 3-(Methylsulfanyl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)-1,2-propanediol | |
CAS RN |
22551-26-4 | |
Record name | 3-(Methylthio)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22551-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylthiopropane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methylsulfanyl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylthiopropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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